Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester

Lipophilicity Drug Discovery SAR

Substituting with shorter-chain analogs risks co-elution in LC-MS and altered bioactivity. CAS 96021-99-7 is a chemically stable, non-volatile precursor for 5-phenylpentyl isothiocyanate, enabling controlled dose-response studies without free-isothiocyanate handling issues. Its XLogP3 of 4.6 occupies a clean analytical window, minimizing matrix interference as an internal standard. With 9 rotatable bonds, it enables decoupled exploration of lipophilicity and conformational flexibility in SAR campaigns, a feature absent in propyl or unsubstituted variants.

Molecular Formula C15H23NOS
Molecular Weight 265.4 g/mol
CAS No. 96021-99-7
Cat. No. B13791592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamothioic acid, (5-phenylpentyl)-, S-propyl ester
CAS96021-99-7
Molecular FormulaC15H23NOS
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCCCSC(=O)NCCCCCC1=CC=CC=C1
InChIInChI=1S/C15H23NOS/c1-2-13-18-15(17)16-12-8-4-7-11-14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,16,17)
InChIKeyNXPHBCDDYFMKJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester (CAS 96021-99-7): Procurement-Relevant Identity and Class Profile


Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester (CAS 96021-99-7), also named S-propyl N-(5-phenylpentyl)carbamothioate, is a synthetic monothiocarbamate ester with the molecular formula C₁₅H₂₃NOS and a molecular weight of 265.4 g/mol [1]. It belongs to the broader class of N-substituted thiocarbamates, which are utilized as synthetic intermediates, agrochemical precursors, and research tools . The compound features a 5-phenylpentyl substituent on the nitrogen atom and an S-propyl thioester group, structural elements that critically influence its lipophilicity (computed XLogP3 of 4.6) and conformational flexibility (9 rotatable bonds) relative to shorter-chain or unsubstituted phenyl analogs [1].

Procurement Risk Alert: Why Generic S-Propyl Thiocarbamates Cannot Replace CAS 96021-99-7


N-substituted thiocarbamates are not interchangeable commodity chemicals; even minor alterations in the N-alkyl chain length or S-ester group produce quantifiable shifts in physicochemical properties that directly affect solubility, membrane partitioning, metabolic stability, and synthetic reactivity [1]. For instance, reducing the alkyl spacer from five to three methylene units (i.e., the 3-phenylpropyl analog) lowers the computed XLogP3 from 4.6 to 3.7 and decreases molecular weight by approximately 28 g/mol [2]. These differences, while seemingly modest, can determine whether a compound is suitable for a given extraction protocol, cell-based assay, or further derivatization step. Users who substitute CAS 96021-99-7 with a shorter-chain analog without controlled verification risk introducing uncontrolled variables into their experimental or production workflows .

Quantitative Differentiation Evidence: Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester Versus Closest Analogs


Lipophilicity Advantage: XLogP3 Comparison of 5-Phenylpentyl vs. 3-Phenylpropyl Thiocarbamate

The target compound (5-phenylpentyl derivative) exhibits a computed XLogP3 of 4.6, which is 0.9 log units higher than the 3.7 recorded for the 3-phenylpropyl analog (CAS 96009-54-0) under identical computational methodology (PubChem XLogP3 3.0) [1][2]. This difference corresponds to an approximately 8-fold increase in predicted octanol-water partition coefficient.

Lipophilicity Drug Discovery SAR

Molecular Weight Differentiation: Impact on Detection Sensitivity in Mass Spectrometry

The molecular weight of the target compound is 265.4 g/mol, approximately 28 g/mol greater than the 3-phenylpropyl analog (237.36 g/mol) and 70 g/mol greater than the unsubstituted phenyl analog S-propyl N-phenylcarbamothioate (CAS 17425-08-0; 195.28 g/mol) [1][2]. This mass increment shifts the compound into a higher m/z detection window, which can reduce background interference from common low-mass contaminants.

Mass Spectrometry LC-MS Analytical Chemistry

Rotatable Bond Count and Conformational Flexibility: Implications for Protein Binding

The target compound possesses 9 rotatable bonds, compared to 7 for the 3-phenylpropyl analog and 5 for the unsubstituted phenyl analog (S-propyl N-phenylcarbamothioate) [1][2]. The two additional rotatable bonds in the pentyl spacer increase the number of accessible low-energy conformers.

Conformational Analysis Molecular Docking Medicinal Chemistry

S-Propyl Ester Hydrolytic Stability: Class-Level Distinction from O-Alkyl Thiocarbamates

S-alkyl thiocarbamates (such as the S-propyl ester in the target compound) are generally more resistant to base-catalyzed hydrolysis than their O-alkyl counterparts, owing to the poorer leaving-group ability of thiolates relative to alkoxides [1]. Quantitative kinetic studies on O-aryl N-phenylthiocarbamates have demonstrated E1cB hydrolysis mechanisms with measurable rate constants sensitive to the leaving group pKa; S-alkyl esters typically exhibit hydrolysis half-lives several orders of magnitude longer than analogous O-esters under physiological pH conditions [1].

Chemical Stability Prodrug Design Thiocarbamate Chemistry

Topological Polar Surface Area (TPSA) Conservation: Maintaining Membrane Permeability While Extending Chain Length

Despite the extended alkyl spacer, the TPSA of the target compound remains 54.4 Ų, identical to that of the shorter-chain 3-phenylpropyl analog and the unsubstituted phenyl analog [1][2]. This is because the additional methylene groups in the pentyl chain contribute negligibly to polar surface area.

Drug-likeness ADME Medicinal Chemistry

Precursor Relationship to Bioactive 5-Phenylpentyl Isothiocyanate: Synthetic Utility Advantage

Thiocarbamates can serve as stable, non-lachrymatory precursors to the corresponding isothiocyanates via thermal or base-mediated elimination [1][2]. The target compound is the S-propyl thiocarbamate of 5-phenylpentylamine, which upon elimination yields 5-phenylpentyl isothiocyanate (PhPeITC) — a naturally occurring isothiocyanate from horseradish that exhibits spasmolytic activity approximately 100 times more potent than papaverine in rat distal colon assays [2]. In contrast, the 3-phenylpropyl analog generates the shorter-chain 3-phenylpropyl isothiocyanate, which shows markedly different biological potency [3].

Isothiocyanate Generation Natural Product Chemistry Synthetic Methodology

High-Value Procurement Scenarios for Carbamothioic acid, (5-phenylpentyl)-, S-propyl ester (CAS 96021-99-7)


Stable Precursor for In Situ Generation of 5-Phenylpentyl Isothiocyanate (PhPeITC) in Biological Assays

Research teams investigating the spasmolytic, antimicrobial, or cytotoxic effects of PhPeITC can procure the S-propyl thiocarbamate as a chemically stable, non-volatile precursor. Elimination to the bioactive isothiocyanate can be triggered under controlled conditions (thermal or basic), enabling dose-response studies without the handling difficulties associated with free isothiocyanates [1][2]. This application is not served by the 3-phenylpropyl or phenyl analogs, which generate distinct isothiocyanates with different potency profiles [3].

Lipophilic Internal Standard or Reference Probe for LC-MS Method Development

With an XLogP3 of 4.6 and a molecular weight of 265.4 g/mol, this compound occupies a distinct analytical window that minimizes interference from common low-mass contaminants, making it suitable as an internal standard in reversed-phase LC-MS workflows for medium-lipophilicity analytes [1][2]. The shorter-chain 3-phenylpropyl analog (XLogP3 3.7) elutes earlier and may co-elute with matrix interferences, reducing its utility as a clean standard [3].

Chain-Length SAR Tool Compound for Thiocarbamate-Based Drug Discovery

Medicinal chemistry groups exploring structure–activity relationships of N-substituted thiocarbamates can use this compound as the 5-carbon chain reference point. Its 9 rotatable bonds and conserved TPSA (54.4 Ų) relative to shorter-chain analogs allow decoupled exploration of lipophilicity and conformational flexibility effects on target binding, a feature not available with the 3-phenylpropyl or phenyl variants [1][4].

Synthetic Building Block for ω-Phenylalkyl Functionalized Molecules

The compound serves as a protected amine equivalent for 5-phenylpentylamine in multi-step syntheses. The S-propyl thiocarbamate group can be orthogonally deprotected or converted to the isothiocyanate, enabling late-stage diversification. The extended pentyl spacer provides greater distance between the phenyl ring and the reacting functional group compared to the propyl or unsubstituted analogs, which may be critical for sterically demanding coupling reactions [1].

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